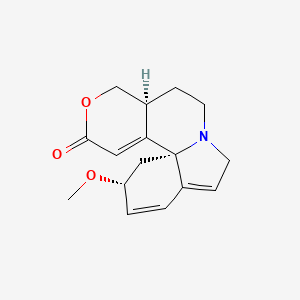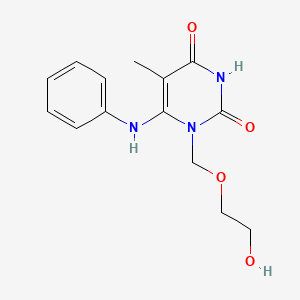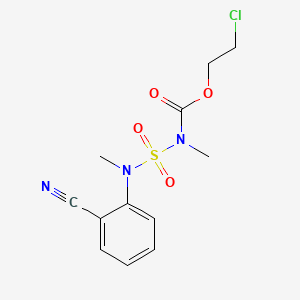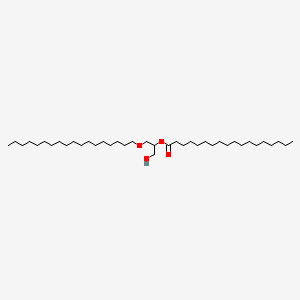
1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate is a chemical compound with the molecular formula C39H78O4 and a molecular weight of 611.0342 g/mol . It is also known by other names such as stearic acid, 3-hydroxy-2-(octadecyloxy)propyl ester . This compound is characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate typically involves the esterification of stearic acid with 1-hydroxy-3-(octadecyloxy)propan-2-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate involves its interaction with lipid bilayers and membranes. Its amphiphilic structure allows it to integrate into lipid membranes, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate: Similar in structure but with shorter hydrocarbon chains.
1-Hydroxy-3-(octadecyloxy)propan-2-yl palmitate: Similar but with a palmitic acid ester instead of stearic acid.
Uniqueness
1-Hydroxy-3-(octadecyloxy)propan-2-yl stearate is unique due to its long hydrocarbon chains, which provide enhanced hydrophobicity and stability in various applications. Its ability to integrate into lipid membranes makes it particularly valuable in biomedical research and industrial applications .
Propriétés
Numéro CAS |
88924-61-2 |
|---|---|
Formule moléculaire |
C39H78O4 |
Poids moléculaire |
611.0 g/mol |
Nom IUPAC |
(1-hydroxy-3-octadecoxypropan-2-yl) octadecanoate |
InChI |
InChI=1S/C39H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-37-38(36-40)43-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,40H,3-37H2,1-2H3 |
Clé InChI |
XVXVRIXINBAYCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methyl-1H-pyrazolo[1,2-a]triazol-4-ium-3-yl)ethanone](/img/structure/B15194022.png)
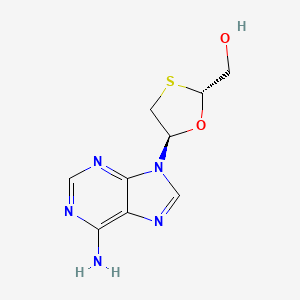

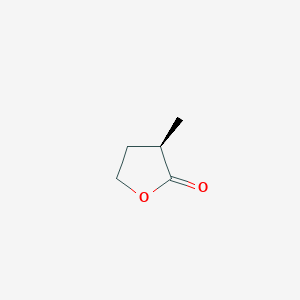
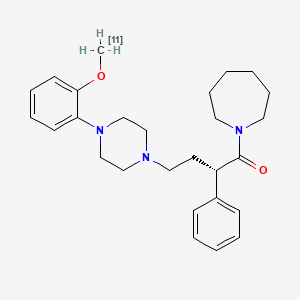
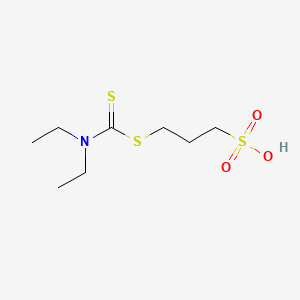
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
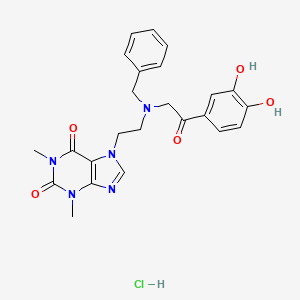
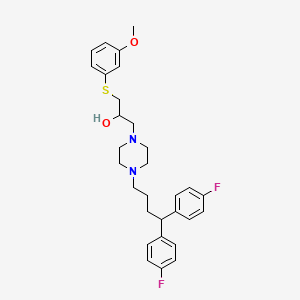
![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
